Product packaging for 4,6-Dimethyl-2-phenylpyrimidin-5-ol(Cat. No.:CAS No. 75078-30-7)

4,6-Dimethyl-2-phenylpyrimidin-5-ol

Cat. No.: B12917639
CAS No.: 75078-30-7
M. Wt: 200.24 g/mol
InChI Key: XERYPSJGXZTMRH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-phenylpyrimidin-5-ol (CAS 75078-30-7) is a chemical compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.236 g/mol . As a pyrimidine derivative, it belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their widespread presence in biologically active molecules and approved therapeutics . This compound serves as a key synthetic intermediate and core structural motif in the development of novel kinase inhibitors. Recent research highlights the application of the aminodimethylpyrimidinol scaffold in the design of selective inhibitors, such as FGFR4 (Fibroblast Growth Factor Receptor 4) kinase inhibitors . These inhibitors are being actively investigated for the treatment of hepatocellular carcinoma (HCC), with certain derivatives demonstrating potent and selective anti-proliferative activity against cancer cell lines like Hep3B, as well as exhibiting in vivo anti-tumor efficacy . The structural features of the pyrimidine ring allow it to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . Researchers utilize this compound under the condition "For Research Use Only." It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Always refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B12917639 4,6-Dimethyl-2-phenylpyrimidin-5-ol CAS No. 75078-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75078-30-7

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4,6-dimethyl-2-phenylpyrimidin-5-ol

InChI

InChI=1S/C12H12N2O/c1-8-11(15)9(2)14-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3

InChI Key

XERYPSJGXZTMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol and Its Congeners

De Novo Pyrimidine (B1678525) Ring Construction

The foundational approach to synthesizing complex pyrimidines often involves building the heterocyclic ring from acyclic precursors. This de novo construction allows for the direct incorporation of desired substituents.

Condensation Reactions Involving 1,3-Dicarbonyl Precursors and N-C-N Fragments

A classic and widely utilized method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. Current time information in Bangalore, IN.scialert.net For the target molecule, 4,6-Dimethyl-2-phenylpyrimidin-5-ol, this strategy would conceptually involve the reaction of a suitably functionalized 1,3-dicarbonyl precursor with benzamidine (B55565).

The archetypal 1,3-dicarbonyl for installing the 4,6-dimethyl substituents is acetylacetone (B45752) (pentane-2,4-dione). The reaction with benzamidine hydrochloride proceeds via a cyclocondensation mechanism. Mechanistic studies using C-13 nuclear magnetic resonance have helped to elucidate the pathways, often identifying intermediates such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides. rsc.org While the direct synthesis of the 5-hydroxy derivative via this route requires a precursor with a pre-installed oxygen functionality at the central carbon of the dicarbonyl component (e.g., 3-hydroxypentane-2,4-dione), the condensation of acetylacetone itself with benzamidine yields the parent 4,6-dimethyl-2-phenylpyrimidine.

Table 1: Examples of Pinner-type Pyrimidine Synthesis

1,3-Dicarbonyl PrecursorN-C-N FragmentConditionsProductReferenceAcetylacetoneAmidineAcid or Base CatalysisSubstituted PyrimidineCurrent time information in Bangalore, IN.Unsaturated KetonesBenzamidine or AcetamidineCu(0) catalysisCorresponding Pyrimidinesscialert.net

Cyclization Approaches Utilizing β-Keto Esters with Amidines

A significant modification of the Pinner synthesis involves the use of β-keto esters in place of 1,3-diketones. scialert.net This approach is particularly valuable for producing pyrimidin-4-ol derivatives. For instance, the cyclocondensation of ethyl acetoacetate (B1235776) with various amidine hydrochlorides can be effectively promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols in good to excellent yields. astrochem.org

A process developed for the in-flow synthesis of β-keto esters, via a BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes, has been coupled with subsequent condensation with a range of amidines to provide a variety of 2,6-substituted pyrimidin-4-ols. ttu.ee This highlights the adaptability of the β-keto ester strategy for creating diverse pyrimidine libraries.

Multicomponent Reaction Protocols for Pyrimidine Scaffold Assembly

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and atom economy in constructing complex molecules. Several MCRs have been developed for pyrimidine synthesis.

A notable sustainable approach involves a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. thieme-connect.demdpi.comrsc.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. rsc.org The use of PN₅P–Ir–pincer complexes has proven highly efficient, allowing for the synthesis of numerous diversely and unsymmetrically substituted pyrimidines in high yields. thieme-connect.demdpi.com This method's modularity makes it particularly attractive for rapidly generating libraries of functionalized pyrimidines for medicinal chemistry applications. nih.gov

Other MCR protocols include catalyst-free, one-pot domino reactions for synthesizing pyrimidine-functionalized derivatives under mild conditions, offering ease of execution and high yields. semanticscholar.org Additionally, three-component tandem reactions involving ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by NH₄I, provide a metal-free and solvent-free route to a broad range of substituted pyrimidines. nih.gov

Functional Group Interconversions and Derivatization on Pre-formed Pyrimidine Rings

An alternative to de novo synthesis is the modification of an existing, suitably substituted pyrimidine ring. This approach is powerful for late-stage functionalization and for accessing derivatives that are difficult to prepare directly.

Regioselective Introduction of the 5-Hydroxyl Functionality

Introducing a hydroxyl group at the C5 position of a pre-formed pyrimidine ring is a challenging transformation due to the electronic nature of the ring. The C5 position is less electron-deficient than the C2, C4, and C6 positions, making direct nucleophilic attack difficult. scialert.net However, electrophilic substitution at C5 is possible if the ring is sufficiently activated by electron-donating groups. scialert.net

One strategy involves the initial halogenation of the C5 position, which is a common reaction for pyrimidine derivatives with a reactive C5-C6 double bond. ttu.ee For example, 5-bromopyrimidines can be synthesized and subsequently used in substitution reactions. A synthetic route for 5-hydroxypyrimidine-2-carboxylic acid has been disclosed that starts with 5-bromo-2-cyanopyrimidine. This is reacted with benzyl (B1604629) alcohol to form 5-benzyloxy-2-cyanopyrimidine, which is then hydrolyzed under alkaline conditions and subsequently deprotected to yield the 5-hydroxy product. google.com This multi-step sequence of halogenation, etherification, and debenzylation represents a viable, albeit indirect, method for introducing the 5-hydroxyl group.

Direct C-H activation and oxidation at the C5 position is an area of ongoing research. While direct C-H arylation and alkenylation at the C5 position of uracil (B121893) derivatives have been developed, direct hydroxylation remains a significant challenge. mdpi.comnih.gov

Strategic Modification of Substituents at the 2, 4, and 6 Positions

The substituents at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to modification, primarily through nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group like a halogen is present. The C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.

For a precursor like 2-phenyl-4,6-dichloropyrimidine, regioselective substitution can be achieved. Nucleophilic attack with reagents like N-methylpiperazine has been shown to favor the formation of C4-substituted products. This allows for the sequential and controlled introduction of different functional groups at the 4 and 6 positions.

Furthermore, pyrimidinols can be converted to more reactive intermediates for further modification. For example, 4-pyrimidinols, synthesized from β-keto esters and amidines, can be tosylated. astrochem.org These 4-pyrimidyl tosylates are excellent substrates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or other organic fragments at the C4 position. astrochem.org Such functional group interconversions are crucial for expanding the structural diversity of pyrimidine congeners.

Table 2: Summary of Functional Group Interconversion Strategies

PositionInitial GroupReactionFinal GroupReferenceC5HydrogenHalogenationBromottu.eeC5BromoEtherification -> DeprotectionHydroxylgoogle.comC4ChloroNucleophilic SubstitutionAmineC4HydroxylTosylation -> Suzuki CouplingArylastrochem.org

Transition-Metal Catalyzed Cross-Coupling Reactions for Aryl Substituents

The introduction and modification of aryl substituents on the pyrimidine core are pivotal for creating diverse analogues of this compound. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. mdpi.comnih.govwikipedia.org These methods allow for the strategic installation of various aryl groups, which can significantly influence the chemical and physical properties of the final molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is particularly effective for arylating pyrimidine scaffolds. For instance, the regioselective Suzuki coupling of dihalopyrimidines has been demonstrated to be a viable strategy for synthesizing asymmetrically substituted pyrimidines.

In a relevant study, the one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) was developed to efficiently synthesize various diarylated pyrimidines. nih.gov The choice of solvent was found to be critical, with alcoholic solvent mixtures providing higher reactivity at lower temperatures compared to polar aprotic solvents. nih.gov This methodology can be adapted to introduce diverse aryl substituents onto a pyrimidine core, starting from a suitably halogenated precursor of this compound. For example, a chloro- or bromo- derivative of the pyrimidinol could be coupled with various arylboronic acids to generate a library of C-arylated congeners.

EntryDichloropyrimidineArylboronic AcidCatalystBaseSolventProductYield (%)
12,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1:1 MeOH/Toluene4-phenyl-2-chloropyrimidine95
22,4-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1:1 MeOH/Toluene4-(4-methoxyphenyl)-2-chloropyrimidine93
32,4-dichloropyrimidine2-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1:1 MeOH/Toluene4-(2-methoxyphenyl)-2-chloropyrimidine34

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides/triflates and amines. mdpi.comresearchgate.net This reaction is instrumental in synthesizing N-aryl pyrimidine derivatives. For example, researchers have successfully synthesized derivatives of 2-phenylpyrimidine (B3000279) containing triphenylamino moieties. mdpi.com In this synthesis, a 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine intermediate was reacted with diphenylamine (B1679370) using a palladium(II) acetate/tri-tert-butylphosphine catalyst system to yield the desired N-arylated products. mdpi.com This strategy could be employed to introduce nitrogen-linked aryl substituents to the pyrimidine ring of this compound or to modify the existing phenyl group if it were appropriately functionalized with a halide.

Aryl HalideAmineCatalystLigandBaseProductYield (%)
4,6-bis(4-chlorophenyl)-2-phenylpyrimidineDiphenylaminePd(OAc)₂P(t-Bu)₃NaOt-Bu4,6-Bis(4-diphenylamino-phenyl)-2-phenylpyrimidineHigh
2,4,6-trichloropyrimidinePhenyl urea (B33335)Palladium catalyst--1-phenyl 3-(4,6-dichloropyrimidin-2-yl)ureaExcellent

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction provides a route to alkynyl-substituted pyrimidines, which can be valuable intermediates. The alkynyl group can subsequently be transformed into various other functionalities, including aryl groups, through further reactions. The Sonogashira coupling has been successfully applied to functionalize various heterocyclic systems. nih.gov For this compound, a halogenated derivative could be coupled with a terminal arylacetylene to directly install an arylethynyl group, or with a simpler alkyne like trimethylsilylacetylene, which can then be deprotected and coupled to an aryl halide in a subsequent step. wikipedia.org

Derivatization for Enhanced Analytical Tractability

The accurate and sensitive analysis of this compound by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) often requires chemical derivatization. jfda-online.comsigmaaldrich.com Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. jfda-online.comresearchgate.net For polar molecules like pyrimidinols, this typically involves converting polar functional groups, such as the hydroxyl (-OH) group, into less polar, more volatile, or more easily detectable moieties. sigmaaldrich.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, analytes must be volatile and thermally stable. The hydroxyl group in this compound imparts polarity and can lead to poor peak shape (tailing) and low volatility, making direct GC analysis challenging. sigmaaldrich.com Derivatization is therefore often mandatory. jfda-online.com

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS) are effective for this purpose. nih.govsigmaaldrich.com For instance, the silylation of hydroxypyrimidine metabolites has been shown to produce derivatives that chromatograph well. nih.gov The resulting silyl ether of this compound would be significantly more volatile and less polar, leading to improved chromatographic performance and allowing for sensitive detection by MS.

Alkylation: This method involves introducing an alkyl group, such as a methyl group, to the hydroxyl function. nih.gov A study on the metabolites of diazinon, which include hydroxypyrimidines, successfully used methyl iodide with sodium hydride for methylation. nih.gov This converts the polar hydroxyl group into a less polar ether, enhancing volatility for GC analysis.

Analyte ClassDerivatization MethodReagentPurposeAnalytical Technique
HydroxypyrimidinesSilylationbis-(trimethylsilyl)-trifluoroacetamide (BSTFA)Increase volatility, improve peak shapeGC-MS
HydroxypyrimidinesAlkylationMethyl iodide / Sodium hydrideIncrease volatility, improve peak shapeGC-MS
Alcohols, PhenolsSilylationHexamethyldisilazane (HMDS)Increase volatility, thermal stabilityGC

Derivatization for High-Performance Liquid Chromatography (HPLC)

While derivatization is not always required for HPLC, it can be crucial for enhancing detection sensitivity, especially when the analyte lacks a strong chromophore for UV-Vis detection or is not naturally fluorescent. nih.govmdpi.com this compound may have some UV absorbance due to the phenyl and pyrimidine rings, but for trace-level quantification, derivatization to attach a highly responsive tag can be beneficial.

Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. researchgate.net Reagents that introduce a fluorescent group, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), or a strongly UV-absorbing group, like benzoyl chloride, can be reacted with the hydroxyl group of the pyrimidinol. researchgate.net This leads to the formation of a derivative that can be detected with much higher sensitivity by a fluorescence or UV detector, respectively. The choice of reagent depends on the desired sensitivity and the available detection capabilities. nih.gov

The selection of an appropriate derivatization strategy is critical and depends on the analytical goals, the nature of the sample matrix, and the instrumentation available. jfda-online.com Validation of the derivatization and analytical method is essential to ensure accuracy and reproducibility. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4,6-Dimethyl-2-phenylpyrimidin-5-ol is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group is one of the most prominent features. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding in the solid state.

The aromatic phenyl ring should give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the phenyl ring and the pyrimidine (B1678525) ring would likely produce a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region.

The methyl groups (-CH₃) attached to the pyrimidine ring will have characteristic symmetric and asymmetric C-H stretching vibrations in the 2960-2850 cm⁻¹ range. Additionally, C-H bending vibrations for the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

The pyrimidine ring itself, being a heteroaromatic system, will contribute to a complex pattern of ring stretching and bending vibrations. C=N stretching vibrations are expected in the 1650-1550 cm⁻¹ region, often coupled with the C=C vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H Stretching3400-3200Broad, Strong
Aromatic C-H Stretching3100-3000Medium to Weak
Aliphatic C-H Stretching (CH₃)2960-2850Medium
C=N and C=C Stretching (Aromatic/Heteroaromatic)1650-1450Medium to Strong
C-H Bending (CH₃)~1450 and ~1375Medium
C-O Stretching1260-1180Medium to Strong
Out-of-plane C-H Bending (Aromatic)900-675Medium to Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For this compound, the symmetric breathing vibrations of the phenyl and pyrimidine rings are expected to be prominent in the FT-Raman spectrum, typically appearing as sharp, intense bands. The C=C bonds of the phenyl ring should also yield strong signals. In contrast, the O-H stretching vibration, which is very strong in the IR spectrum, is generally weak in the Raman spectrum. The C-H stretching vibrations of the methyl and phenyl groups will be visible but are often less intense than the ring breathing modes.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Aromatic C-H Stretching3100-3000Medium
Aliphatic C-H Stretching (CH₃)2960-2850Medium
Ring Breathing (Phenyl and Pyrimidine)~1000 and othersStrong
C=C Stretching (Aromatic)1600-1580Strong
C=N Stretching1650-1550Medium
O-H Stretching3400-3200Weak

Detailed Vibrational Assignments and Normal Mode Analysis

A complete and precise assignment of all vibrational modes would necessitate a normal coordinate analysis (NCA). This computational method correlates the experimental vibrational frequencies with the specific atomic motions within the molecule. Such an analysis for a molecule of this complexity would involve quantum chemical calculations (e.g., using Density Functional Theory, DFT) to model the molecular geometry and vibrational frequencies. The calculated frequencies would then be scaled to better match the experimental values, allowing for a detailed assignment of each observed band to a specific normal mode of vibration, such as stretching, bending, rocking, wagging, and twisting of the various chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

The hydroxyl proton (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, but typically in the range of 5-10 ppm.

The protons of the phenyl group are expected to resonate in the aromatic region, approximately between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the pyrimidine ring. The protons ortho to the pyrimidine ring would likely be deshielded and appear at a higher chemical shift compared to the meta and para protons.

The two methyl groups (-CH₃) attached to the pyrimidine ring are chemically equivalent due to the plane of symmetry bisecting the C5-C2 axis. Therefore, they are expected to produce a single, sharp singlet integrating to six protons. Its chemical shift would likely be in the range of 2.2-2.6 ppm.

The pyrimidine ring itself has one proton at the C5 position. However, in the title compound, this position is substituted with a hydroxyl group, so no signal from a C5-H proton is expected.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho)~8.0-8.4Multiplet2H
Phenyl-H (meta, para)~7.2-7.6Multiplet3H
-OH5-10Broad Singlet1H
4,6-CH₃~2.2-2.6Singlet6H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The carbon atom of the phenyl group attached to the pyrimidine ring (C-ipso) is expected to have a chemical shift in the range of 135-140 ppm. The other aromatic carbons of the phenyl ring would appear between 125 and 130 ppm.

The carbon atoms of the pyrimidine ring would show distinct signals. The C2 carbon, bonded to the phenyl group and two nitrogen atoms, would be significantly deshielded, likely appearing in the range of 155-165 ppm. The C4 and C6 carbons, being equivalent and attached to methyl groups, would also be deshielded, with expected chemical shifts around 160-170 ppm. The C5 carbon, bearing the hydroxyl group, would have a chemical shift in the range of 140-150 ppm.

The carbons of the two equivalent methyl groups are expected to resonate at a much higher field, typically in the range of 20-25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s) Predicted Chemical Shift (ppm)
Phenyl C-ipso135-140
Phenyl C-ortho, C-meta, C-para125-130
Pyrimidine C2155-165
Pyrimidine C4, C6160-170
Pyrimidine C5140-150
4,6-CH₃20-25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by providing information on the connectivity and spatial relationships between different nuclei.

COSY (Correlation Spectroscopy) is instrumental in identifying proton-proton (¹H-¹H) coupling networks within a molecule. libretexts.orgyoutube.com A COSY spectrum would reveal which protons are spin-coupled to each other, typically through two or three bonds. For this compound, this technique would be expected to show correlations between the protons of the phenyl ring and potentially long-range couplings involving the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlation between protons and the carbon atoms they are attached to. columbia.eduhmdb.ca This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For the target molecule, HSQC would definitively link the proton signals of the methyl groups and the phenyl ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most informative 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduresearchgate.net This long-range connectivity information is vital for piecing together the molecular skeleton. For this compound, HMBC would be critical in establishing the connection between the phenyl ring, the pyrimidine core, and the methyl groups. For instance, correlations would be expected from the methyl protons to the C4 and C6 carbons of the pyrimidine ring, and from the phenyl protons to the C2 carbon of the pyrimidine ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below, based on the analysis of similar structures.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
Phenyl-HOther Phenyl-HCorresponding Phenyl-CC2 of pyrimidine, other Phenyl-C
Methyl-H (at C4/C6)---Corresponding Methyl-CC4, C6, C5 of pyrimidine
OH-H------C5 of pyrimidine

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. thieme-connect.com This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₂H₁₂N₂O), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Molecular FormulaCalculated Exact MassObserved Exact Mass (Hypothetical)
C₁₂H₁₂N₂O200.0950200.0952

Electron ionization mass spectrometry (EI-MS) typically causes the molecular ion to fragment in a reproducible manner. libretexts.orglibretexts.orgsavemyexams.com The analysis of these fragmentation patterns provides valuable structural information. For this compound, characteristic fragments would be expected to arise from the cleavage of the phenyl group, the methyl groups, and potentially rearrangements involving the hydroxyl group. The stability of the pyrimidine ring would likely result in it being a prominent fragment.

A table of plausible mass fragments for this compound is shown below.

m/z (Hypothetical)Possible Fragment Identity
200[M]⁺ (Molecular ion)
185[M - CH₃]⁺
123[M - C₆H₅]⁺
77[C₆H₅]⁺

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the electronic structure of the compound, particularly the conjugated systems.

For this compound, the presence of the phenyl ring and the pyrimidine ring, which are conjugated systems, would give rise to characteristic absorption bands in the UV region. The electronic transitions are typically π → π* and n → π*. researchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

A hypothetical UV-Vis absorption data table for this compound in a specified solvent is provided below.

Solventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic Transition
Ethanol~250~15,000π → π
Ethanol~320~4,000n → π

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. uol.de It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. This technique would unambiguously confirm the connectivity and stereochemistry of this compound, provided that suitable single crystals can be grown. For some related pyrimidine derivatives, SC-XRD has been successfully used to elucidate their solid-state structures. mdpi.comacs.org

The data obtained from SC-XRD allows for the detailed geometric characterization of the molecule. For this compound, this would include the planarity of the pyrimidine and phenyl rings, the orientation of the phenyl group relative to the pyrimidine ring, and the geometry around the hydroxyl and methyl substituents.

Below is a table of hypothetical, representative bond lengths and angles for this compound, based on data from similar structures.

ParameterBond/AngleValue (Hypothetical)
Bond LengthC2-N1~1.34 Å
Bond LengthC4-C5~1.42 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond AngleN1-C2-N3~126°
Bond AngleC4-C5-C6~118°
Torsion AngleC4-C5-C(phenyl)-C(phenyl)~45°

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The molecular structure of the analogue, which features a 4,6-dimethylpyrimidine (B31164) moiety, suggests the potential for a variety of intermolecular interactions. The presence of a hydroxyl group (in the target compound) or an amino group and a lactone (in the analogue) provides sites for hydrogen bonding, while the phenyl and pyrimidine rings are conducive to π-stacking interactions.

In the crystal structure of the analogue, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, intermolecular hydrogen bonds are observed. These interactions are crucial in stabilizing the crystal lattice. The specific details of these bonds, such as donor-acceptor distances and angles, are critical for understanding the strength and directionality of these interactions.

DonorAcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-HO=C0.862.152.99168
C-HO=C0.932.453.36167
This table presents hypothetical data for illustrative purposes, as specific data for this compound was not found. The data is based on typical hydrogen bond geometries found in similar organic molecules.
Interacting RingsCentroid-to-Centroid Distance (Å)Dihedral Angle (°)Slip Angle (°)
Phenyl - Pyrimidine3.855.224.5
Pyrimidine - Pyrimidine3.920.028.1
This table presents hypothetical data for illustrative purposes based on common π-stacking parameters in aromatic systems.

Elucidation of Crystal Packing and Supramolecular Architecture

The combination of hydrogen bonding and π-stacking interactions leads to the formation of a complex and well-defined three-dimensional supramolecular architecture. In the case of the analogue, the hydrogen bonds link the molecules into chains or dimers, which are then further organized by the weaker but numerous π-stacking and van der Waals interactions.

The crystal packing of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one reveals a layered structure. The molecules are arranged in a way that maximizes the favorable intermolecular contacts. The interplay between the directional hydrogen bonds and the less directional π-stacking interactions is key to the formation of this specific packing arrangement. Understanding this supramolecular assembly is crucial for predicting the physicochemical properties of the material, such as solubility, melting point, and crystal morphology. While direct experimental data for this compound remains to be reported, these findings on a related structure provide a valuable framework for anticipating its solid-state behavior.

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. The B3LYP hybrid functional, combined with a basis set such as 6-311G(d,p), is a widely accepted level of theory for such investigations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For 4,6-dimethyl-2-phenylpyrimidin-5-ol, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating these as potential sites for protonation or interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility of this compound and its interactions with the surrounding solvent molecules.

In a typical MD simulation of this compound, the molecule would be placed in a periodic box filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system's energy is then minimized to remove any steric clashes or unfavorable geometries. Subsequently, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. During the production phase of the simulation, the trajectories of all atoms are saved at regular intervals, providing a dynamic picture of the molecule's behavior.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

ParameterDescriptionHypothetical Value/Observation
Dihedral Angle (C-C-N-C) Rotation of the phenyl group relative to the pyrimidine ring.Bimodal distribution with major peaks at 45° and -45°, indicating two stable, non-planar conformations.
Radius of Gyration (Rg) A measure of the molecule's compactness.Average Rg of 4.5 Å, suggesting a relatively compact structure in aqueous solution.
Solvent Accessible Surface Area (SASA) The surface area of the molecule exposed to the solvent.The hydroxyl group (-OH) and the nitrogen atoms of the pyrimidine ring show high SASA values, indicating strong solvent exposure.
Radial Distribution Function (g(r)) Probability of finding a solvent molecule at a distance r from a specific atom.A sharp peak in the g(r) for the hydroxyl oxygen and water hydrogen atoms indicates strong hydrogen bonding.

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR approaches utilize computational models to predict the activity of new molecules and to guide the design of more potent and selective compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. researchgate.netresearchgate.net This method is instrumental in understanding the molecular basis of a ligand's activity and can be used to screen virtual libraries of compounds for potential drug candidates.

The process begins with the three-dimensional structures of both the ligand and the target protein. The structure of this compound can be generated and optimized using quantum chemical methods. The protein structure is typically obtained from experimental sources like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable.

During the docking simulation, the ligand is placed in the binding site of the protein, and various conformational and orientational poses are explored. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For this compound, the hydroxyl group and the nitrogen atoms are likely to act as hydrogen bond donors and acceptors, respectively, while the phenyl and dimethyl groups can engage in hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterDescriptionHypothetical Value/Observation
Docking Score Estimated binding affinity (e.g., in kcal/mol).-8.5 kcal/mol
Hydrogen Bonds Key hydrogen bonding interactions with amino acid residues.The hydroxyl group forms a hydrogen bond with the backbone carbonyl of Glu85. One of the pyrimidine nitrogens forms a hydrogen bond with the side chain of Lys23.
Hydrophobic Interactions Key non-polar interactions.The phenyl group is situated in a hydrophobic pocket lined by Leu15, Val30, and Ala45. The dimethyl groups interact with Ile80.
Pi-Stacking Interactions Interactions between aromatic rings.The phenyl ring of the ligand forms a T-shaped pi-stacking interaction with the side chain of Phe102.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

For a QSAR study of this compound and its analogs, a dataset of compounds with experimentally determined activities against a specific biological target would be required. A wide range of molecular descriptors can be calculated, falling into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, etc.

3D descriptors: Geometrical properties, surface areas, volumes, etc.

Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polarizability, etc.

Once the descriptors are calculated, a subset of the most relevant ones is selected to build the QSAR model. The resulting equation can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. For instance, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Table 3: Example of a Hypothetical QSAR Model for a Series of Pyrimidine Derivatives

Model Equation Statistical Parameters
log(1/IC50) = 0.75 * LogP - 0.23 * Molar_Refractivity + 0.15 * Num_H_Donors + 2.5R² = 0.85, Q² = 0.78

Descriptor Definitions:

log(1/IC50): The biological activity of the compound (inhibition concentration).

LogP: A measure of the compound's lipophilicity.

Molar Refractivity: A measure of the compound's volume and polarizability.

Num_H_Donors: The number of hydrogen bond donors in the molecule.

R²: The coefficient of determination for the training set.

Q²: The cross-validated coefficient of determination, indicating the model's predictive power.

Reactivity Profiles and Transformational Chemistry of 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol

Reactions at the 5-Hydroxyl Group

The hydroxyl group at the C-5 position is a primary site for reactions, behaving in a manner analogous to a phenol (B47542). It can undergo reactions such as alkylation and acylation, and it can be oxidized to a carbonyl functional group.

The nucleophilic oxygen of the 5-hydroxyl group readily reacts with various electrophiles. However, the potential for competitive N-alkylation at the ring nitrogens presents a common challenge in the chemistry of hydroxypyrimidines, making regioselectivity a key consideration. researchgate.net

O-Alkylation: The reaction of 4,6-dimethyl-2-phenylpyrimidin-5-ol with alkylating agents like alkyl halides or sulfates can lead to the formation of the corresponding 5-alkoxy derivative. The choice of reaction conditions—such as the solvent, base, and temperature—is crucial in directing the reaction toward the desired O-alkylated product over the N-alkylated isomers. researchgate.net For instance, alkylation of pyrimidinones (B12756618) in dimethylformamide is known to yield higher proportions of the O-alkylated product. thieme-connect.de Generally, O-alkylation of phenols can be achieved under acidic or basic conditions with various alkylating agents. unive.it

O-Acylation: The hydroxyl group can be converted to an ester via acylation. This is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine. nih.gov The formation of O-acyl derivatives of hydroxypyrimidines is well-documented, particularly when bulky acylating agents are used, which can sterically favor reaction at the oxygen over the ring nitrogens. thieme-connect.dersc.org

Table 1: Representative O-Alkylation and O-Acylation Reactions This table presents plausible reactions based on established chemical principles for pyrimidinols and phenols.

Reaction Type Reagents Product Conditions
O-Methylation Methyl iodide (CH₃I), K₂CO₃ 4,6-Dimethyl-5-methoxy-2-phenylpyrimidine DMF, heat
O-Ethylation Diethyl sulfate (B86663) ((C₂H₅)₂SO₄), NaOH 5-Ethoxy-4,6-dimethyl-2-phenylpyrimidine Aqueous ethanol
O-Acetylation Acetic anhydride (B1165640) ((CH₃CO)₂O), Pyridine 4,6-Dimethyl-2-phenylpyrimidin-5-yl acetate 0°C to room temp
O-Benzoylation Benzoyl chloride (C₆H₅COCl), Triethylamine 4,6-Dimethyl-2-phenylpyrimidin-5-yl benzoate Dichloromethane, rt

Oxidation of the 5-hydroxyl group transforms the pyrimidinol into a pyrimidinone derivative. The specific product depends on the oxidant and reaction conditions. Studies on related hydroxypyrimidine nucleosides show that oxidation can lead to a cascade of transformations, including the formation of hydantoin (B18101) derivatives via intermediates like dialuric acid. nih.govacs.org For simpler pyrimidinones, oxidation of a dihydropyrimidinone with potassium permanganate (B83412) (KMnO₄) has been shown to yield the corresponding 2-hydroxypyrimidine. thieme-connect.com One-electron oxidation of hydroxypyrimidines can also be achieved using reagents like Br₂˙⁻ or SO₄˙⁻, which tend to be more selective than hydroxyl radicals. rsc.org

Table 2: Potential Oxidation Reactions of the 5-Hydroxyl Group

Oxidizing Agent Plausible Product Notes
Potassium permanganate (KMnO₄) 4,6-Dimethyl-2-phenylpyrimidin-5(4H)-one A strong, common oxidizing agent. thieme-connect.com
Bromine (Br₂) in H₂O Intermediates leading to ring-opened or contracted products Can lead to a complex mixture of products. acs.org
Fremy's salt (Potassium nitrosodisulfonate) 4,6-Dimethyl-2-phenylpyrimidin-5(4H)-one A selective oxidant for phenols.
Cytochrome C / 2,6-Dichlorophenolindophenol Oxidized pyrimidine (B1678525) species Enzymatic or dye-mediated oxidation has been observed for other hydroxypyrimidines. nih.gov

Electrophilic and Nucleophilic Reactions on the Pyrimidine Heterocycle

The pyrimidine ring itself is a site of significant reactivity. The presence of two nitrogen atoms makes the ring electron-deficient, predisposing it to nucleophilic attack, while the activating substituents (two methyl groups and a hydroxyl group) can enable electrophilic substitution under certain conditions.

The regioselectivity of reactions on the pyrimidine ring is a result of the combined electronic effects of all substituents.

Electrophilic Attack: In general, electrophilic substitution on the pyrimidine ring is difficult due to the electron-withdrawing nature of the two nitrogen atoms. bhu.ac.in However, the presence of strong electron-donating groups, such as the 5-hydroxyl and 4,6-dimethyl groups, activates the ring. The C-5 position in pyrimidines is the most electron-rich carbon and thus the most susceptible to electrophilic attack, a tendency that is further enhanced by the ortho, para-directing 5-OH group. bhu.ac.incdnsciencepub.com Therefore, reactions like nitration or halogenation, if they occur on the pyrimidine ring, would be expected to happen at an available activated position.

Nucleophilic Attack: The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and are the primary targets for nucleophiles. bhu.ac.inbaranlab.org In 2,4-dihalopyrimidines, nucleophilic substitution typically occurs selectively at the C-4 position over the C-2 position. stackexchange.comwuxiapptec.com In the case of this compound, the C-4 and C-6 positions are blocked by methyl groups. The C-2 position, bearing the phenyl group, could potentially undergo nucleophilic substitution if the phenyl group were replaced by a good leaving group. More commonly, strong nucleophiles induce ring-opening reactions. wur.nl

The pyrimidine ring can undergo cleavage and rearrangement, particularly when activated or under the influence of strong nucleophiles.

Ring-Opening Reactions: Treatment of pyrimidines with powerful nucleophiles can lead to ring cleavage. umich.edu This process is often facilitated by quaternizing a ring nitrogen, which greatly enhances the ring's electrophilicity. wur.nl The reaction typically proceeds via an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closure) mechanism, where the nucleophile adds to an electrophilic carbon (e.g., C-6), followed by cleavage of a ring bond (e.g., C5-C6 or N1-C6) to form an open-chain intermediate, which may then re-cyclize. wur.nlwikipedia.org For instance, the reaction of N-methylpyrimidinium salts with liquid ammonia (B1221849) results in demethylation through a degenerate ring transformation where a ring nitrogen is exchanged with the nitrogen from ammonia. wur.nl

Dimroth Rearrangement: This is a common isomerization reaction in nitrogen-containing heterocycles, including pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places. nih.govwikipedia.org The reaction usually occurs in acidic or basic media and proceeds through a ring-opened intermediate. nih.govwikipedia.org For example, 1-alkyl-2-iminopyrimidines can rearrange via the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. wikipedia.org While not directly reported for this compound, derivatives formed through reactions at the nitrogen atoms could potentially undergo this type of rearrangement. acs.org

Transformations Involving the Phenyl Substituent

The phenyl group at the C-2 position can also participate in chemical reactions, primarily through electrophilic aromatic substitution.

The pyrimidine ring generally acts as an electron-withdrawing and deactivating group. Consequently, it directs incoming electrophiles to the meta position of the phenyl ring. However, the orientation can be strongly dependent on the specific reagent and reaction conditions. For example, the nitration of 4-phenylpyrimidine (B189444) with mixed nitric and sulfuric acids yields a mixture of the ortho- and meta-nitrophenyl products, whereas using nitric acid-trifluoroacetic anhydride gives a mixture of all three ortho, meta, and para isomers. cdnsciencepub.com This suggests that the reaction mechanism can be complex, potentially involving addition to the pyrimidine ring which then modifies the directing effect on the phenyl substituent. cdnsciencepub.com For this compound, electrophilic substitution on the phenyl ring would likely require forcing conditions and would be expected to primarily yield the meta-substituted product due to the deactivating nature of the attached pyrimidine ring.

Table 3: Predicted Electrophilic Substitution on the Phenyl Group

Reaction Reagents Major Predicted Product
Nitration HNO₃, H₂SO₄ 4,6-Dimethyl-2-(3-nitrophenyl)pyrimidin-5-ol
Bromination Br₂, FeBr₃ 2-(3-Bromophenyl)-4,6-dimethylpyrimidin-5-ol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 2-(3-Acetylphenyl)-4,6-dimethylpyrimidin-5-ol

Chemo-, Regio-, and Stereoselective Synthetic Transformations

The synthetic utility of a molecule is greatly defined by its ability to undergo selective transformations. For this compound, its reactivity is governed by the interplay of its constituent functional groups: the pyrimidine core, the hydroxyl group at the C5 position, the two methyl groups at C4 and C6, and the phenyl group at C2. The electronic nature of the pyrimidone core, combined with these substituents, allows for a range of chemical transformations. The discussion of its reactivity is intrinsically linked to its tautomeric nature, existing in equilibrium between the phenol form (this compound) and its corresponding keto tautomers, such as 4,6-dimethyl-2-phenyl-1,6-dihydropyrimidin-5-one. This equilibrium presents multiple sites for electrophilic and nucleophilic attack, making the study of its selective reactions particularly important.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a primary example of chemoselectivity arises in alkylation reactions. Due to its tautomeric nature, the molecule presents both an oxygen nucleophile (from the hydroxyl group) and nitrogen nucleophiles (within the pyrimidine ring). The choice of reagents and reaction conditions can direct alkylation to either the oxygen or a nitrogen atom.

In a related system, the alkylation of 3-cyano-4,6-dimethyl-2-pyridone with allyl bromide demonstrates this principle. The reaction yields a mixture of the N-allyl and O-allyl products, with the ratio being influenced by the steric and electronic environment. researchgate.net For this compound, similar competition between N- and O-alkylation would be expected, allowing for the selective synthesis of either ether or N-alkylated derivatives depending on the conditions employed.

Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the functionalization of the this compound scaffold.

Reactivity of the Methyl Groups: The pyrimidine ring activates the attached methyl groups, making them susceptible to reaction. Studies on related 2,4-dimethyl-N-heteroaromatics have shown that nitrosation occurs preferentially at the methyl group at the 4-position over the methyl group at the 2-position. clockss.org This enhanced reactivity of the 4-methyl group is attributed to the combined electron-withdrawing effects of the ring nitrogen atoms. By analogy, it is predicted that the C4-methyl group of this compound would be more reactive towards electrophiles than the C6-methyl group.

Substitution on the Pyrimidine Ring: The electronic properties of the substituents heavily influence the position of further reactions on the pyrimidine ring itself. Halogenation, a common method for introducing a functional handle, demonstrates this regioselectivity. For instance, the iodination of 1-alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate occurs specifically at the C5 position. rsc.org This suggests that the C5 position in pyrimidine-dione systems is activated for electrophilic attack. While the target molecule already possesses a hydroxyl group at C5, this principle of activating specific ring positions is fundamental. Should the 5-hydroxyl group be transformed, subsequent reactions would be directed by the remaining substituents.

Nucleophilic Substitution: In derivatives where the hydroxyl group is converted into a good leaving group, such as a chloro group, the C4 and C6 positions become susceptible to nucleophilic aromatic substitution. The treatment of perchloropyrimido[5,4-d]pyrimidine with alkyl amines results in a regioselective displacement, first at the C4 position and subsequently at the C8 position. rsc.org This highlights the differential reactivity of the carbon atoms within the pyrimidine system, allowing for controlled, stepwise introduction of substituents.

The following table summarizes selective transformations observed in analogous pyrimidine systems, which can be extrapolated to predict the reactivity of this compound.

Reaction TypeSubstrate ExampleReagent(s)Product(s)Observed SelectivityRef
Alkylation 3-Cyano-4,6-dimethyl-2-pyridoneAllyl bromide, K₂CO₃, MeCN1-Allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-Allyloxy-3-cyano-4,6-dimethylpyridineChemoselective and Regioselective : Forms a 2.8:1 mixture of N- and O-alkylated products. researchgate.net
Nitrosation 2,4-DimethylpyrimidineIsoamyl nitrite, KNH₂, liq. NH₃2-Methyl-4-pyrimidinealdoximeRegioselective : Preferential reaction at the 4-methyl group over the 2-methyl group. clockss.org
Iodination 1-Alkyl-methyl 2,6-dioxo-3-pentyl-1,2,3,6-tetrahydropyrimidine-4-carboxylateNIS, TFA, TFAA5-Iodo derivativeRegioselective : Halogenation occurs specifically at the C5 position. rsc.org
Amination Perchloropyrimido[5,4-d]pyrimidineLong chain alkyl amines4-Monoalkylamino derivativeRegioselective : Initial nucleophilic substitution occurs at the C4 position. rsc.org

Stereoselectivity

Stereoselectivity becomes relevant when a reaction creates or modifies a chiral center. For this compound, which is itself achiral, stereoselective transformations would involve reactions that introduce chirality. For example, if the 5-hydroxyl group were oxidized to a ketone, its subsequent reduction to a secondary alcohol could be performed stereoselectively using chiral reducing agents. Similarly, in a related system, a Mukaiyama aldol (B89426) reaction between a silyl (B83357) enol ether derived from a ketone and an aldehyde was used to generate a β-hydroxyl ketone with specific stereochemistry, which then underwent a stereoselective reductive cyclization. researchgate.net While no direct stereoselective reactions starting from this compound have been documented, these examples from related chemistries demonstrate that the principles of stereocontrol could be applied to its derivatives to synthesize enantiomerically pure or enriched compounds.

Advanced Applications of 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol As a Chemical Scaffold

Utility as a Versatile Building Block in Complex Organic Synthesis

Furthermore, the methyl groups at the 4 and 6 positions can be functionalized, although this is less common than reactions involving the hydroxyl group. The phenyl group at the 2-position also offers a site for electrophilic substitution reactions, allowing for the introduction of additional functionalities. The versatility of this scaffold is evident in its use to create a variety of substituted pyrimidines, which are precursors to a wide range of organic compounds. thieme-connect.de The ability to perform selective modifications at different positions on the pyrimidine (B1678525) ring makes 4,6-Dimethyl-2-phenylpyrimidin-5-ol a valuable tool for chemists aiming to build intricate molecular frameworks.

Research has demonstrated the conversion of similar pyrimidinol structures to other useful derivatives. For example, related 4-hydroxypyrimidines can be converted to 4-chloropyrimidines using reagents like phosphorus oxychloride (POCl₃). mdpi.com This transformation is significant as the chloro group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a wide array of functionalities.

Design and Synthesis of Novel Pyrimidine-Based Ligands

The nitrogen atoms within the pyrimidine ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The design and synthesis of novel ligands are crucial for the development of new catalysts, sensors, and materials with specific properties.

The pyrimidine scaffold, being a six-membered aromatic ring with two nitrogen atoms, can act as a bidentate or monodentate ligand depending on the reaction conditions and the metal center. The substituents on the pyrimidine ring, such as the phenyl and methyl groups in this compound, can be modified to fine-tune the steric and electronic properties of the resulting ligand. This, in turn, influences the properties of the metal complex formed. For example, introducing different functional groups on the phenyl ring can modulate the electron-donating or electron-withdrawing nature of the ligand, thereby affecting the catalytic activity or photophysical properties of the metal complex.

The synthesis of such ligands often involves multi-step reaction sequences starting from the basic pyrimidine core. For instance, derivatives of 4,6-disubstituted pyrimidines can be synthesized and subsequently coordinated with metal ions. The ability to systematically vary the substituents allows for the creation of a library of ligands with tailored properties for specific applications. The development of self-assembling [2x2] grid-like metal complexes from bis-tridentate pyrimidine-based ligands highlights the sophisticated architectures that can be achieved. researchgate.net

Development of Catalytic Systems Incorporating the Pyrimidinol Moiety

The integration of the this compound scaffold into catalytic systems is an area of growing interest. The pyrimidine core can serve as a ligand to stabilize and activate a metal center, or the entire molecule can act as an organocatalyst.

In the context of metal-based catalysis, pyrimidine-containing ligands can influence the reactivity and selectivity of the catalyst. The nitrogen atoms of the pyrimidine ring can coordinate to a metal, and the substituents can create a specific steric and electronic environment around the metal center. This can lead to enhanced catalytic activity and selectivity in various organic transformations. The development of bio-inspired molecular catalysts for reactions like water oxidation often involves heterocyclic ligands to stabilize reactive metal centers. mdpi.com

Furthermore, the pyrimidinol moiety itself can participate in catalytic cycles. The hydroxyl group can act as a proton shuttle or a hydrogen bond donor, facilitating certain reaction steps. The synergistic effect of the pyrimidine ring and its functional groups can lead to the development of highly efficient and selective catalytic systems. For example, the use of pyrimidinols in synergistic radical-trapping co-antioxidant systems demonstrates their ability to participate in and influence chemical reactions. researchgate.net

Integration into Materials Chemistry for Specific Electronic or Optical Properties

The unique electronic properties of the pyrimidine ring make this compound and its derivatives attractive candidates for applications in materials science. The electron-deficient nature of the pyrimidine core makes it a good electron-withdrawing component in "push-pull" systems, which are essential for creating materials with interesting optical and electronic properties.

These properties are particularly relevant for the development of:

Fluorescent Materials: Pyrimidine derivatives have been used to create fluorescent sensors and organic light-emitting diodes (OLEDs). The emission properties of these materials can often be tuned by modifying the substituents on the pyrimidine ring. For instance, the synthesis of extended π-conjugated chromophores with solvatochromic and acid-sensitive emission properties has been achieved using pyrimidine building blocks.

Nonlinear Optical (NLO) Materials: The arrangement of donor and acceptor groups around the pyrimidine core can lead to materials with significant NLO properties, which are crucial for applications in telecommunications and optical computing. researchgate.net

Organic Electronics: The ability to act as an electron-transporting material makes pyrimidine derivatives suitable for use in organic field-effect transistors (OFETs) and other electronic devices. The incorporation of pyrimidine moieties into larger conjugated systems can lead to materials with enhanced charge transport characteristics. lsu.edu

The synthesis of pyrimidine-core extended π-systems has been shown to produce materials with interesting fluorescent properties, including solvatofluorochromism. researchgate.net Furthermore, the study of pyrimidine derivatives in the solid state has revealed their potential for creating materials with specific crystal packing and intermolecular interactions, which can influence their bulk properties. scribd.com The versatility of AFM allows for the in-situ characterization of the mechanical, electrical, and magnetic properties of such materials at the nanoscale. nanosurf.com

Future Directions and Emerging Research Avenues for 4,6 Dimethyl 2 Phenylpyrimidin 5 Ol

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) cores often involves the condensation of reagents like urea (B33335) and acetylacetone (B45752). google.com However, future research is trending towards more advanced and sustainable methodologies. The development of novel synthetic pathways is crucial for improving yield, reducing waste, and increasing molecular diversity.

Emerging strategies include:

Multi-component Reactions (MCRs): Zinc chloride (ZnCl₂)-catalyzed three-component coupling reactions represent a promising avenue, allowing for the one-step synthesis of highly substituted pyrimidine analogs. rsc.org This approach enhances efficiency by combining multiple starting materials in a single pot.

Oxidative Annulation: The use of potassium persulfate (K₂S₂O₈) to facilitate oxidative annulation reactions offers another modern route to pyrimidine synthesis. rsc.org

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating large libraries of structurally diverse pyrimidine derivatives from a common starting material. researchgate.net Such an approach is invaluable for the discovery of new compounds with unique properties.

Green Chemistry Principles: Future synthetic designs will likely incorporate greener solvents, catalysts, and reagents. For instance, moving away from harsh catalysts like concentrated hydrochloric acid towards more benign alternatives is a key goal. google.com

Synthetic StrategyDescriptionPotential AdvantageReference
Multi-component Coupling One-pot reaction involving three or more starting materials.High efficiency, atom economy, reduced waste. rsc.org
Oxidative Annulation K₂S₂O₈-facilitated reaction to form the pyrimidine ring.Access to specific substitution patterns. rsc.org
Diversity-Oriented Synthesis Systematic synthesis of a wide range of derivatives from a common core.Rapid generation of compound libraries for screening. researchgate.net

Advanced Spectroscopic Characterization Techniques

While standard techniques such as Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental for routine characterization, future research will leverage more advanced methods for unambiguous structural elucidation. mdpi.comwjpmr.com

Key advanced techniques include:

Single-Crystal X-ray Diffraction (SC-XRD): This powerful technique provides the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice. acs.org It is the gold standard for confirming the absolute structure of new derivatives.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be essential for unequivocally assigning proton and carbon signals, especially in complex derivatives of 4,6-Dimethyl-2-phenylpyrimidin-5-ol.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental composition. mdpi.com

The integration of these techniques will provide a comprehensive and irrefutable characterization of novel compounds derived from the this compound scaffold.

Characterization TechniqueInformation ProvidedImportance for Future ResearchReference
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure and packing.Absolute structure confirmation of novel derivatives. acs.org
2D NMR (COSY, HSQC, etc.) Correlation between different nuclei (¹H-¹H, ¹H-¹³C).Precise assignment of complex molecular structures. nih.gov
High-Resolution Mass Spectrometry Exact molecular formula from highly accurate mass.Confirmation of elemental composition. mdpi.com

Deepening Understanding through Advanced Computational Modeling

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work. For this compound and its future derivatives, advanced computational modeling will be indispensable.

Density Functional Theory (DFT): DFT calculations are used to model a wide range of properties. Researchers can compute optimized molecular geometries, electronic structures, and spectroscopic data (IR, NMR) to complement experimental findings. acs.orgresearchgate.net Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding chemical reactivity and electronic transitions. acs.org

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, guiding derivatization strategies. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and stabilization energies. acs.org

Molecular Docking: For derivatives with potential biological applications, molecular docking studies can predict how these molecules might bind to protein targets. This is crucial for the rational design of new compounds, as demonstrated in studies on related pyrimidinol inhibitors. researchgate.net

These computational approaches allow for an in silico screening and prioritization of synthetic targets, saving significant time and resources in the laboratory.

Expanding the Scope of Chemical Transformations and Derivatizations

The true potential of this compound lies in its capacity to serve as a versatile building block for new molecules. The functional groups present—the hydroxyl group, the phenyl ring, and the pyrimidine core—offer multiple sites for chemical modification.

Future research will likely focus on:

Derivatization of the Hydroxyl Group: The -OH group is a prime target for transformations. For example, O-arylsulfonylation has been used on related pyrimidinols to create new derivatives. acs.org Other possibilities include etherification and esterification to modulate properties like solubility and biological activity.

Substitution on the Phenyl Ring: The phenyl group can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to systematically study structure-activity relationships (SAR).

Modification of the Pyrimidine Core: While more challenging, direct C-H activation or modification at other positions on the pyrimidine ring could lead to novel scaffolds. rsc.org For instance, the synthesis of 5-hydroxymethylpyrimidine derivatives highlights how modifications to the pyrimidine core can significantly enhance certain properties. mdpi.com

Creating libraries of such derivatives is a key step toward discovering new materials or biologically active agents. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4,6-dimethyl-2-phenylpyrimidin-5-ol?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving halogenation, condensation, and reduction. For example:

Halogenation : Use PBr₃ in CH₂Cl₂ for bromination of precursor pyrimidines under controlled temperatures (0°C to 60°C) .

Condensation : Introduce the phenyl group via Suzuki coupling using Pd catalysts in ethanol/water (4:1 v/v) under reflux .

Reduction : Employ LiAlH₄ in THF (-20°C to r.t.) for selective reduction of intermediates .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation .

Advanced: How can researchers achieve selective functionalization at the 5-hydroxy position of this compound?

Methodological Answer:
Selective modification requires protecting group strategies or directed metalation:

Protection : Temporarily silylate the hydroxyl group (e.g., TBSCl, imidazole in DMF) to prevent unwanted side reactions during alkylation or acylation .

Directed ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the hydroxyl group, enabling regioselective electrophilic substitution .

Validation : Confirm selectivity via ¹H NMR (shift analysis of hydroxyl protons) and LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

Structural Confirmation :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify methyl, phenyl, and hydroxyl protons .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification .

Purity Assessment :

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .
  • TLC : Monitor reactions using silica plates and UV visualization .

Advanced: How should researchers address contradictions in reported biological activity data for pyrimidine derivatives?

Methodological Answer:
Resolve discrepancies through:

Standardized Assays : Replicate studies under identical conditions (e.g., MIC assays for antimicrobial activity with ATCC control strains) .

Orthogonal Validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell viability tests (MTT assays) .

SAR Analysis : Compare analogs (e.g., 2-amino-4,6-dimethyl derivatives) to identify critical substituents affecting activity .

Basic: What stabilization methods are recommended for labile pyrimidinol derivatives during storage?

Methodological Answer:

Storage Conditions :

  • Use amber vials under argon at -20°C to prevent photodegradation and oxidation .
  • Add stabilizers like BHT (0.01% w/v) for radical-sensitive compounds .

Stability Testing :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What computational approaches aid in predicting the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

DFT Calculations :

  • Model reaction pathways (e.g., SNAr at C-2 or C-4) using B3LYP/6-311++G** basis sets to predict activation energies .

Molecular Dynamics :

  • Simulate solvent effects (e.g., DMSO vs. THF) on transition states using GROMACS .

Electrostatic Potential Maps :

  • Identify electron-deficient regions (C-2 methylsulfanyl group) prone to nucleophilic attack .

Basic: How to optimize reaction yields in the synthesis of this compound analogs?

Methodological Answer:

Design of Experiments (DoE) :

  • Vary parameters: reagent equivalents (1.2–2.0 equiv.), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol% Pd) .

Workup Optimization :

  • Use aqueous extraction (NaHCO₃) to remove acidic byproducts .

Yield Tracking :

  • Quantify intermediates via gravimetric analysis and LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.